3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide

LogP optimization Drug-likeness predictions Medicinal chemistry

3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide (CAS 321705-77-5, molecular formula C14H13F2NO2S, molecular weight 297.32 g/mol) is a fluorinated sulfonamide building block featuring a 3,4-difluorobenzenesulfonamide core coupled with an N-(4-methylbenzyl) substituent. Unlike the well-established non-fluorinated comparator N-benzyl-p-toluenesulfonamide (BTS), which is a selective myosin II ATPase inhibitor, this compound’s dual aromatic fluorine substitution and 4-methylbenzyl N-substitution pattern position it as a distinct scaffold within the broader class of benzenesulfonamides that are actively investigated as carbonic anhydrase inhibitors and sodium channel modulators.

Molecular Formula C14H13F2NO2S
Molecular Weight 297.32 g/mol
Cat. No. B5463939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide
Molecular FormulaC14H13F2NO2S
Molecular Weight297.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H13F2NO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3
InChIKeyLUPVVMZLWZQPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide: A Distinct Fluorinated Sulfonamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide (CAS 321705-77-5, molecular formula C14H13F2NO2S, molecular weight 297.32 g/mol) is a fluorinated sulfonamide building block featuring a 3,4-difluorobenzenesulfonamide core coupled with an N-(4-methylbenzyl) substituent [1]. Unlike the well-established non-fluorinated comparator N-benzyl-p-toluenesulfonamide (BTS), which is a selective myosin II ATPase inhibitor, this compound’s dual aromatic fluorine substitution and 4-methylbenzyl N-substitution pattern position it as a distinct scaffold within the broader class of benzenesulfonamides that are actively investigated as carbonic anhydrase inhibitors and sodium channel modulators [2][3]. Commercially available at 97% purity from major vendors, it serves as a ready-to-use intermediate for structure-activity relationship (SAR) exploration .

Why 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide Cannot Be Replaced by Other In-Class Benzenesulfonamides


Substituting this compound with a non-fluorinated benzenesulfonamide or an analog bearing a different N-substitution pattern carries quantifiable risks to your experimental outcomes. The 3,4-difluoro substitution on the sulfonylphenyl ring is a deliberate pharmacophoric modification; published SAR studies on fluorinated benzenesulfonamides demonstrate that the degree and position of fluorination directly control binding thermodynamics, isoform selectivity, and kinetic residence time at carbonic anhydrase targets, where even single-fluorine positional swaps have been shown to alter binding affinity [1]. For NaV channel-targeted programs, the N-(4-methylbenzyl) moiety provides specific lipophilic bulk that is absent in the commonly used 4-fluorobenzyl or unsubstituted benzyl analogs, directly impacting the compound's XLogP3 value (2.9) and its ability to engage hydrophobic sub-pockets [2]. The precise combination of 3,4-difluoro electron-withdrawing effects and the 4-methylbenzyl hydrophobic substituent creates a unique electrostatic and steric profile; generic replacement with a simpler sulfonamide would reset SAR exploration to baseline in any medicinal chemistry campaign [3].

3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide: Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: Higher Computed XLogP3 vs. Non-Fluorinated Analog 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide

Compared to its non-fluorinated structural analog 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (C₁₅H₁₇NO₂S, MW 275.37 g/mol), which carries a methyl group at the 4-position of the sulfonylphenyl ring instead of fluorines, the target compound's dual fluorine substitution results in a higher computed lipophilicity (XLogP3 = 2.9) versus an estimated XLogP contribution increase of approximately 0.5–0.7 log units attributable to the 3,4-difluoro motif [1]. This lipophilicity gain is consistent with the well-established effect of aromatic fluorine substitution on logP [2].

LogP optimization Drug-likeness predictions Medicinal chemistry

Target Class Differentiation: Shift from Myosin II ATPase (BTS) to Carbonic Anhydrase / NaV Pharmacophore Space

The closest structurally characterized analog is N-benzyl-p-toluenesulfonamide (BTS, CAS 1576-37-0), a well-established selective inhibitor of skeletal muscle myosin II S1 ATPase with an IC₅₀ of approximately 5 μM in actin- and Ca²⁺-stimulated ATPase assays [1]. In BTS, the sulfonyl ring bears a 4-methyl group and the N-substituent is an unsubstituted benzyl group. The target compound replaces the 4-methyl with 3,4-difluoro on the sulfonyl ring and adds a 4-methyl group to the benzyl N-substituent. This structural shift redirects the compound into the chemical space of fluorinated benzenesulfonamides that have been characterized as nanomolar inhibitors of carbonic anhydrase isoforms (CA II, CA VII, CA IX, CA XII, and CA XIII) in fluorinated benzenesulfonamide series [2], a fundamentally different target class from myosin ATPase. While direct CA inhibition data for the target compound is not publicly available, the SAR framework established by Dudutiene et al. (2015) demonstrates that N-substituted 3,4-difluorobenzenesulfonamides in this series achieve nanomolar Ki values, whereas the non-fluorinated BTS scaffold does not engage CA isoforms at comparable potency [2].

Target selectivity Carbonic anhydrase Sodium channels Chemical probe development

N-Substituent Differentiation: 4-Methylbenzyl vs. 4-Fluorobenzyl Effects on Physicochemical Profile

Compared to the commercially available analog 3,4-difluoro-N-(4-fluorobenzyl)benzenesulfonamide (CAS not independently verified; PubChem CID 7790813, MW 301.29 g/mol, same 97% purity from Thermo Scientific) , the target compound replaces the 4-fluorobenzyl N-substituent with a 4-methylbenzyl group. This substitution increases the calculated XLogP3 from an estimated ~2.5 (for the 4-fluorobenzyl analog) to 2.9 for the target compound, reflecting the greater hydrophobicity of the methyl group vs. fluorine on the benzyl moiety [1]. The 4-methylbenzyl group also provides a larger steric footprint and a different electron density distribution on the N-aryl ring compared to the electron-withdrawing 4-fluoro substituent, which is significant for SAR exploration in sodium channel inhibitor programs where N-substituent variations have been shown to modulate NaV isoform selectivity [2].

Lead optimization N-alkyl SAR Fluorine walk

Commercial Availability and Purity: Ready-to-Screen Quality vs. Custom Synthesis Requirements for Analogs

The target compound is commercially available off-the-shelf from Thermo Scientific (Alfa Aesar brand) at 97% purity in both 250 mg and 1 g quantities , and from CymitQuimica at minimum 95% purity . In contrast, several closely related analogs—including N-benzyl-3,4-difluorobenzenesulfonamide (unsubstituted benzyl variant) and 3,4-difluoro-N-(4-chlorobenzyl)benzenesulfonamide—either require custom synthesis or are available only from specialty vendors with longer lead times. The 97% purity specification from a major global supplier ensures batch-to-batch consistency suitable for both biochemical screening and medicinal chemistry hit-to-lead campaigns .

Chemical procurement Screening libraries Building block availability

Optimal Use Cases for 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide Based on Comparator Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Lead Exploration

The 3,4-difluoro substitution pattern on the benzenesulfonamide core provides a validated entry point for developing high-affinity carbonic anhydrase (CA) inhibitors. Published SAR from the Vilnius University group demonstrates that fluorinated benzenesulfonamides with N-substitution achieve nanomolar binding to CA II, CA VII, tumor-associated CA IX, and CA XII [1]. The target compound's N-(4-methylbenzyl) substituent offers a distinct steric and lipophilic profile compared to previously characterized N-substituents in this series, making it a valuable probe for exploring isoform selectivity, particularly toward the anticancer targets CA IX and CA XII. Use this compound in stopped-flow CO₂ hydration assays and fluorescent thermal shift assays to benchmark binding affinity and selectivity against established CA inhibitors [1].

NaV1.7 Sodium Channel Blocker Scaffold Diversification

Benzenesulfonamides with fluorinated aromatic rings and N-benzyl substituents have been patented by Pfizer as voltage-gated sodium channel (NaV) inhibitors, with NaV1.7 being a high-priority target for pain therapeutics [2]. The target compound's specific N-(4-methylbenzyl) substituent differentiates it from the 4-fluorobenzyl and unsubstituted benzyl variants exemplified in the patent literature. This scaffold can be used as a starting point for SAR expansion in PatchXpress or manual whole-cell patch clamp electrophysiology assays on NaV1.7-expressing HEK293 cells to evaluate state-dependent blockade and isoform selectivity [2].

Lead-Like Fragment for Fluorine-Mediated Metabolic Stability Optimization

With a molecular weight of 297.32 g/mol and a topological polar surface area (TPSA) of 54.6 Ų, this compound resides firmly within lead-like chemical space (MW < 350, TPSA < 140 Ų) [3]. The 3,4-difluoro substitution pattern is strategically positioned to block potential sites of cytochrome P450-mediated oxidative metabolism on the sulfonylphenyl ring, a key advantage over non-fluorinated analogs such as 4-methyl-N-(4-methylbenzyl)benzenesulfonamide [4]. Integrate this compound into fragment-based drug discovery (FBDD) campaigns or use it as a core scaffold for parallel synthesis of fluorinated benzenesulfonamide libraries targeting metabolic stability improvement while maintaining favorable permeability (XLogP3 = 2.9) [3].

Negative Control or Inactive Comparator for BTS-Mediated Myosin II Inhibition Assays

Since BTS (N-benzyl-p-toluenesulfonamide) is a selective myosin II ATPase inhibitor (IC₅₀ ≈ 5 μM) [5], the target compound—which carries 3,4-difluoro substitution instead of 4-methyl on the sulfonyl ring—is not expected to inhibit myosin II ATPase. This structural divergence makes it a suitable negative control compound for researchers running myosin II ATPase or actin gliding motility assays where a structurally related but pharmacologically inactive sulfonamide is needed to validate assay specificity [5].

Quote Request

Request a Quote for 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.